molecular formula C19H27N3O3S B14531723 3-(Butylamino)-5-[(ethylamino)methyl]-2-phenoxybenzene-1-sulfonamide CAS No. 62274-33-3

3-(Butylamino)-5-[(ethylamino)methyl]-2-phenoxybenzene-1-sulfonamide

Cat. No.: B14531723
CAS No.: 62274-33-3
M. Wt: 377.5 g/mol
InChI Key: MXDRBGKDGJQZOH-UHFFFAOYSA-N
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Description

3-(Butylamino)-5-[(ethylamino)methyl]-2-phenoxybenzene-1-sulfonamide is a complex organic compound with a unique structure that includes butylamino, ethylamino, phenoxy, and sulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Butylamino)-5-[(ethylamino)methyl]-2-phenoxybenzene-1-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the core benzene sulfonamide structure, followed by the introduction of the butylamino and ethylamino groups through nucleophilic substitution reactions. The phenoxy group is then attached via an etherification reaction. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the process. The use of microreactor technology can enhance the efficiency and sustainability of the synthesis, reducing waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

3-(Butylamino)-5-[(ethylamino)methyl]-2-phenoxybenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonamide group, converting it to amines.

    Substitution: Nucleophilic substitution reactions can modify the butylamino or ethylamino groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce primary or secondary amines .

Scientific Research Applications

3-(Butylamino)-5-[(ethylamino)methyl]-2-phenoxybenzene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Butylamino)-5-[(ethylamino)methyl]-2-phenoxybenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression .

Comparison with Similar Compounds

Similar Compounds

  • 2-tert-Butylamino-1-(4-hydroxy-3-methylphenyl)ethanol
  • cis-2-t-Butylamino-4-methyl-1,3,2-dioxaphosphinane 2-oxide
  • Methyl 3-[[(2RS)-2-(ethylamino)propanoyl]amino]-4-methylthiophene-2-carboxylate hydrochloride

Uniqueness

3-(Butylamino)-5-[(ethylamino)methyl]-2-phenoxybenzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

CAS No.

62274-33-3

Molecular Formula

C19H27N3O3S

Molecular Weight

377.5 g/mol

IUPAC Name

3-(butylamino)-5-(ethylaminomethyl)-2-phenoxybenzenesulfonamide

InChI

InChI=1S/C19H27N3O3S/c1-3-5-11-22-17-12-15(14-21-4-2)13-18(26(20,23)24)19(17)25-16-9-7-6-8-10-16/h6-10,12-13,21-22H,3-5,11,14H2,1-2H3,(H2,20,23,24)

InChI Key

MXDRBGKDGJQZOH-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=C(C(=CC(=C1)CNCC)S(=O)(=O)N)OC2=CC=CC=C2

Origin of Product

United States

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